RAD57 is sourced from the yeast Saccharomyces cerevisiae, where it functions as part of the Rad52 epistasis group, which includes other key proteins involved in DNA repair mechanisms. This classification places RAD57 within a broader context of proteins that collectively facilitate homologous recombination, a critical pathway for repairing DNA damage .
The synthesis of RAD57 can be achieved through recombinant DNA technology. The RAD57 gene can be cloned into expression vectors suitable for yeast or bacterial systems. Subsequent expression in these systems allows for the production of the RAD57 protein, which can then be purified using various chromatographic techniques such as affinity chromatography or ion-exchange chromatography.
In laboratory settings, the purification process typically involves:
These methods ensure high purity and functional integrity of RAD57 for further biochemical assays .
RAD57 shares structural similarities with other Rad51 paralogs, characterized by a conserved ATPase domain that is essential for its function in homologous recombination. The protein forms a heterodimer with RAD55, which enhances its stability and functionality. Structural studies have shown that the RAD55-RAD57 complex interacts with single-stranded DNA (ssDNA) to stabilize Rad51 filaments, thereby playing a pivotal role in DNA repair processes .
RAD57 participates in several biochemical reactions during homologous recombination:
These interactions are vital for maintaining the integrity of Rad51 presynaptic complexes during homologous recombination.
The mechanism by which RAD57 operates involves several key steps:
Data from experiments indicate that when RAD55-RAD57 are present, the mean length of Rad51 filaments increases significantly, demonstrating their protective role against Srs2-mediated disruption .
Relevant analyses suggest that these properties are crucial for its function as a molecular chaperone during DNA repair processes .
RAD57 has significant applications in various fields:
Research continues to explore the detailed functions and potential therapeutic targets involving RAD57, emphasizing its importance in cellular biology and medicine .
RAD57 (Systematic name: YDR004W in Saccharomyces cerevisiae) is a 460-amino acid protein with a molecular weight of 52.2 kDa and an isoelectric point of 6.61. It shares 20–30% sequence identity with the central ATPase core domain of RAD51 recombinase, particularly within the RecA/Rad51 homology region (residues 30–280). This domain harbors the Walker A motif (GxxGxGKT/S; essential for ATP binding) and Walker B motif (hhhhD; coordinates Mg²⁺ for ATP hydrolysis), which are signature features of RecA-family proteins. However, RAD57 lacks the N-terminal DNA-binding domain found in RAD51 and possesses a divergent C-terminal extension (∼180 residues) implicated in protein-protein interactions. Phylogenetic analysis confirms RAD57 belongs to the RADβ subfamily of RecA-like proteins, characterized by non-recombinase functions and sequence divergence outside the core ATPase domain [1] [2].
Table 1: Key Sequence Features of RAD57 Protein
Feature | Details |
---|---|
Length | 460 amino acids |
Molecular Weight | 52.2 kDa |
Isoelectric Point (pI) | 6.61 |
Conserved Domains | RecA/Rad51 core domain (aa 30–280) |
Key Motifs | Walker A (ATP binding), Walker B (ATP hydrolysis) |
Sequence Identity to RAD51 | 20–30% (within core domain) |
Unique Regions | Divergent C-terminal extension |
Rad51 paralogs evolved through gene duplication events from a common RecA-like ancestor, diversifying into two subfamilies: RADα (catalytic recombinases: RAD51/DMC1) and RADβ (non-catalytic regulators). RAD57 is a canonical RADβ paralog conserved across eukaryotes. In budding yeast, five Rad51 paralogs exist: Rad55, Rad57, Shu1, Csm2, and Psy3, functioning in two primary complexes: the Rad55-Rad57 heterodimer and the SHU complex (Shu1-Shu2-Csm2-Psy3). Higher eukaryotes exhibit expanded paralog repertoires; humans possess five canonical paralogs (RAD51B, RAD51C, RAD51D, XRCC2, XRCC3) forming subcomplexes like BCDX2 (RAD51B-C-D-XRCC2). Despite structural divergence, RAD57 orthologs universally facilitate RAD51-mediated homologous recombination (HR). Mutations in human RAD51 paralogs are linked to cancer and Fanconi Anemia, underscoring their conserved role in genome integrity [1] [4] [6].
Table 2: Evolutionary Conservation of RAD51 Paralogs
Organism | RADα Subfamily | RADβ Subfamily (Paralogs) | RAD57 Ortholog Complex |
---|---|---|---|
S. cerevisiae | RAD51, DMC1 | Rad55, Rad57, Shu1, Csm2, Psy3 | Rad55-Rad57 heterodimer |
Humans | RAD51, DMC1 | RAD51B, RAD51C, RAD51D, XRCC2, XRCC3 | BCDX2 complex |
C. elegans | RAD-51 | RFS-1/RIP-1 | RFS-1/RIP-1 heterodimer |
Archaea* | RadA | RadB, aRadC | N/A |
Archaeal RadA paralogs (e.g., Sso2452 in *S. solfataricus) show functional analogies but no direct orthology [6].
RAD57 functions exclusively as a stable heterodimer with RAD55, with a dissociation constant (Kd) of <2 × 10−10 M. This complex formation is demonstrated through:
Structural models propose an elongated architecture for the Rad55-Rad57 heterodimer, with flexible N- and C-termini enabling dynamic interactions with RAD51 and DNA. The heterodimer stoichiometry is 1:1, and phosphorylation of RAD55 at serines 2, 8, and 14 (mediated by checkpoint kinase Mec1) enhances complex stability and HR function during replication stress [4] [7].
Unlike RAD51, which exhibits robust DNA-stimulated ATPase activity essential for strand exchange, RAD57 and the Rad55-Rad57 heterodimer display only weak ATP hydrolysis that is not enhanced by DNA cofactors. Key distinctions include:
Property | RAD51 | RAD55-Rad57 |
---|---|---|
ATPase Activity | DNA-stimulated; high turnover | Basal; no DNA stimulation |
ATP Dependence | Required for filament assembly | Not required for mediator function |
Functional Role | Catalytic strand exchange | RAD51 filament stabilization |
Filament Formation | Forms helical nucleoprotein filaments | Transient association with RAD51 filaments |
Mechanistically, Rad55-Rad57 promotes RAD51 nucleation onto RPA-coated ssDNA by:
This ATPase-independent mediator function distinguishes RAD57 from catalytically active recombinases and positions it as a critical regulator of HR fidelity.
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